6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide;hydrochloride
CAS No.: 1645494-89-8
Cat. No.: VC7679117
Molecular Formula: C11H15Cl2N3O
Molecular Weight: 276.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1645494-89-8 |
|---|---|
| Molecular Formula | C11H15Cl2N3O |
| Molecular Weight | 276.16 |
| IUPAC Name | 6-chloro-N-piperidin-3-ylpyridine-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C11H14ClN3O.ClH/c12-10-5-1-4-9(15-10)11(16)14-8-3-2-6-13-7-8;/h1,4-5,8,13H,2-3,6-7H2,(H,14,16);1H |
| Standard InChI Key | TUTXVOZFVAAZCI-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)NC(=O)C2=NC(=CC=C2)Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s systematic IUPAC name, 6-chloro-N-piperidin-3-ylpyridine-2-carboxamide hydrochloride, delineates its core structure:
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A pyridine ring substituted at position 2 with a carboxamide group and at position 6 with a chlorine atom.
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The carboxamide nitrogen is bonded to the piperidin-3-yl moiety, a six-membered saturated ring with one nitrogen atom.
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The hydrochloride salt form enhances solubility and stability, a common modification for bioactive molecules .
Molecular Formula and Weight
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Molecular formula: (base + hydrochloride).
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Molecular weight: Calculated as 302.19 g/mol (base: 265.73 g/mol; HCl: 36.46 g/mol).
Key Structural Analogues
While direct data on this compound are scarce, structurally related pyridine-carboxamide derivatives exhibit documented bioactivity:
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6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide (PubChem CID 11402081): Shares a chloro-pyridine backbone but differs in the carboxamide substituent (pyrazine vs. piperidine) .
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6-Chloro-N-(pyridin-2-yl)pyridine-3-carboxamide (CAS 848187-27-9): Demonstrates the impact of carboxamide positioning on biological activity .
Synthesis and Physicochemical Properties
Synthetic Pathways
Though no explicit synthesis route for this compound is published, analogous pyridine-carboxamide derivatives are typically synthesized via:
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Nucleophilic acyl substitution: Reaction of 6-chloropyridine-2-carbonyl chloride with piperidin-3-amine.
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Salt formation: Treatment with hydrochloric acid to yield the hydrochloride form .
Solubility and Stability
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The hydrochloride salt likely improves aqueous solubility compared to the free base, a critical factor for bioavailability.
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Stability under physiological conditions (pH 7.4) would depend on the susceptibility of the amide bond to hydrolysis, a common degradation pathway for carboxamides .
Spectroscopic Data
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